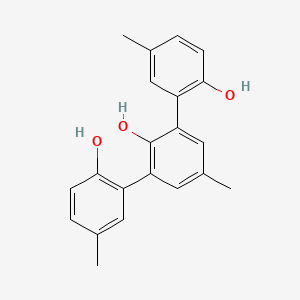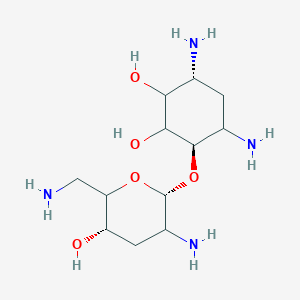
Nebramine Disulfate
Descripción general
Descripción
Nebramine Disulfate is a degradation product of the antibiotic Tobramycin . It is an off-white to dark brown solid . The molecular formula is C12H26N4O5.H4S2O8 and the molecular weight is 502.52 g/mol .
Molecular Structure Analysis
The this compound molecule contains a total of 48 bonds. There are 22 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 4 primary amines (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .Physical and Chemical Properties Analysis
This compound is an off-white to dark brown solid . It has a molecular weight of 502.52 g/mol . The melting point is 230-232°C (dec.) .Aplicaciones Científicas De Investigación
Sulfation Pathways and Steroid Disulfates
Disulfates, including steroid disulfates, are involved in various biological processes. The sulfation of steroids, for instance, is a critical regulatory mechanism affecting the biological activity of steroid hormones. Sulfated steroids are more water-soluble and generally less biologically active compared to their non-sulfated counterparts. The study of steroid disulfates has provided insights into biochemical production and putative biological functions, linking them to various clinical conditions (Lightning, Gesteira, & Mueller, 2021). This highlights the importance of sulfation pathways in human biology and their potential implications for diagnosing and treating associated diseases.
In Situ Chemical Oxidation with Persulfate
Persulfate is an oxidant used in the remediation of contaminated soil and groundwater. The activation of persulfate, possibly through thermal or chemical means, generates sulfate radicals that can degrade contaminants effectively. This process, known as in situ chemical oxidation (ISCO), demonstrates the utility of sulfate compounds in environmental cleanup efforts (Tsitonaki, Petri, Crimi, Mosbæk, Siegrist, & Bjerg, 2010).
Neuroprotective Effects of Cystamine
Cystamine, a disulfide-containing chemical, has been shown to have neuroprotective effects in models of Huntington's disease. It operates through mechanisms that may include the inhibition of transglutaminase activity and the modulation of oxidative stress, demonstrating the potential therapeutic applications of disulfate compounds in neurodegenerative diseases (Fox, Barber, Singh, Zucker, Swindell, Norflus, Buzescu, Chopra, Ferrante, Kazantsev, & Hersch, 2004).
Sulfate Radical in Decontamination Technologies
The use of sulfate radicals, generated from peroxymonosulfate or persulfate activation, in the degradation of contaminants highlights the role of disulfate compounds in advanced decontamination technologies. These methods are noted for their efficiency and cost-effectiveness in the removal of pollutants from water and other media (Zhang, Zhang, Teng, & Fan, 2015).
Mecanismo De Acción
Mode of Action
It is known that Nebramine Disulfate is similar in structure to G418, an aminoglycoside antibiotic . G418 blocks polypeptide synthesis by inhibiting the elongation step in both prokaryotic and eukaryotic cells . Given the structural similarity, it is possible that this compound may have a similar mode of action, but this requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Análisis Bioquímico
Biochemical Properties
Nebramine Disulfate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with β-lactam antibiotics, enhancing their effectiveness against multidrug-resistant bacteria such as Pseudomonas aeruginosa . The compound acts by permeabilizing the outer membrane of the bacteria, allowing the antibiotics to penetrate more effectively. This interaction is crucial in combating antibiotic resistance.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by enhancing the permeability of bacterial cell membranes, which facilitates the entry of antibiotics . This action disrupts cell signaling pathways and gene expression in bacteria, leading to their eventual death. Additionally, this compound affects cellular metabolism by interfering with protein synthesis, which is vital for bacterial growth and replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with bacterial cell membranes. It enhances the permeability of the outer membrane, allowing antibiotics to enter the bacterial cell more efficiently . This mechanism involves the inhibition of efflux pumps and the disruption of membrane integrity, leading to increased antibiotic susceptibility. This compound also affects gene expression by interfering with the transcription and translation processes in bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its effectiveness can decrease due to degradation . Long-term studies have shown that this compound maintains its antibacterial properties for extended periods, although its potency may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated that the compound can have lasting effects on bacterial cellular function, leading to sustained antibacterial activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances the effectiveness of antibiotics without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to kidney and liver tissues. Threshold effects have been observed, where the compound’s antibacterial activity plateaus at a certain dosage, indicating an optimal concentration for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to antibiotic degradation and resistance . It interacts with enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, this compound enhances the effectiveness of β-lactam antibiotics. Additionally, the compound affects metabolic flux and metabolite levels, disrupting bacterial metabolic processes and leading to cell death.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, which determine its distribution within bacterial cells. This targeted transport is crucial for its antibacterial activity.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is primarily localized in the bacterial cell membrane, where it exerts its permeabilizing effects . Targeting signals and post-translational modifications direct this compound to specific compartments within the bacterial cell, ensuring its effective action against the bacteria. This localization is essential for disrupting bacterial cell function and enhancing antibiotic efficacy.
Propiedades
IUPAC Name |
(3R,6R)-4,6-diamino-3-[(2R,5S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5?,6?,7+,8?,9?,10?,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLTQZEVUXXSR-PZLNIEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(C([C@@H](C1N)O[C@@H]2C(C[C@@H](C(O2)CN)O)N)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858169 | |
| Record name | (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71122-29-7 | |
| Record name | (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


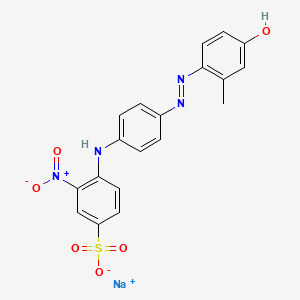
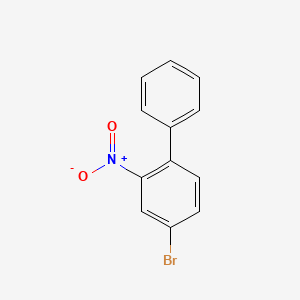
methane](/img/structure/B3151300.png)
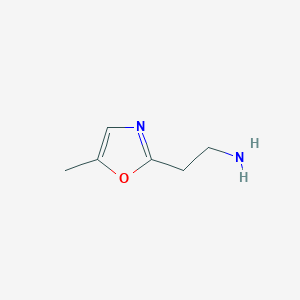


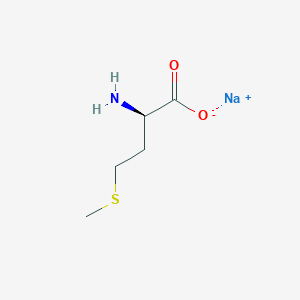
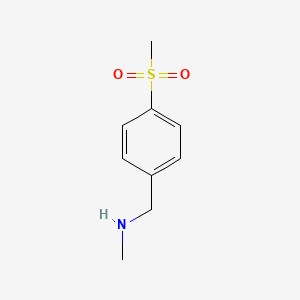
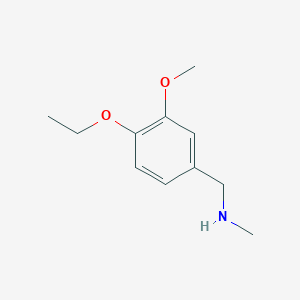
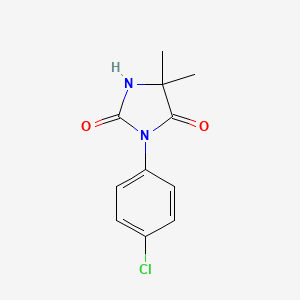
![2-[5-(carboxymethyl)thiophen-2-yl]acetic Acid](/img/structure/B3151346.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)
